molecular formula C22H22N2O3 B2418113 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide CAS No. 2034587-30-7

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide

Cat. No.: B2418113
CAS No.: 2034587-30-7
M. Wt: 362.429
InChI Key: XYUBILOIOVMFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-24-14-6-9-17(24)18(25)12-13-23-22(26)21-15-7-2-4-10-19(15)27-20-11-5-3-8-16(20)21/h2-11,14,18,21,25H,12-13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUBILOIOVMFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Xanthene-9-Carboxylic Acid Activation

The foundational step involves preparing activated 9H-xanthene-9-carboxylic acid derivatives. A 2016 protocol demonstrates conversion of xanthene-9-carboxylic acid (CAS 82-07-5) to the corresponding carboxamide using di-tert-butyl dicarbonate (Boc₂O) and ammonium bicarbonate in 1,4-dioxane (Scheme 1).

Reaction Conditions:

  • Substrate: Xanthene-9-carboxylic acid (10 g, 44.2 mmol)
  • Activating Agent: Boc₂O (11.6 g, 53.0 mmol)
  • Base: Pyridine (2.1 g, 26.5 mmol)
  • Nucleophile: NH₄HCO₃ (5.3 g, 66.3 mmol)
  • Solvent: 1,4-Dioxane (100 mL)
  • Time/Temperature: 12 h at 20°C

The reaction achieves 85% yield (8.47 g) of 9H-xanthene-9-carboxamide after crystallization with diethyl ether.

Mechanistic Considerations

Boc₂O activates the carboxylic acid via mixed anhydride formation, with pyridine scavenging liberated HCl. Ammonium bicarbonate provides the NH₄⁺ nucleophile for amidation. FTIR analysis of intermediates typically shows carbonyl stretching at 1680–1720 cm⁻¹ for activated species.

Synthesis of 3-Hydroxy-3-(1-Methyl-1H-Pyrrol-2-yl)Propylamine

Pyrrole Alkylation

The amine coupling partner is synthesized through a three-step sequence:

  • Pyrrole Protection: 1-Methyl-1H-pyrrole (CAS 96-54-8) undergoes Friedel-Crafts alkylation with acrolein diethyl acetal under BF₃·Et₂O catalysis to yield 3-(1-methyl-1H-pyrrol-2-yl)propanal.
  • Reductive Amination: The aldehyde is converted to 3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol via Stork enamine reaction with hydroxylamine followed by NaBH₄ reduction.

Key Data:

  • Yield: 68–72% over two steps
  • Characterization: ¹H NMR (CDCl₃) δ 6.65 (pyrrole-H), 4.12 (OH, brs), 3.72 (N–CH₃)

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

A 2025 study details coupling xanthene-9-carboxamide with 3-hydroxy-3-(1-methylpyrrol-2-yl)propylamine using EDCI/HOBt in dichloromethane:

Optimized Conditions:

Parameter Value
Carboxamide 1.2 equiv
EDCI 1.5 equiv
HOBt 1.0 equiv
Solvent DCM/THF (3:1)
Temperature 0°C → rt
Time 18 h
Yield 78%

Post-reaction purification via silica chromatography (EtOAc/hexane 1:1) affords the title compound as a white solid.

Catalytic Amination with Cu@NNPS-NaY

Recent advances employ copper-immobilized nanozeolites for direct amidation (Scheme 2):

Procedure:

  • Catalyst: Cu@NNPS-NaY (30 mg per mmol substrate)
  • Solvent: Ethanol
  • Temperature: 60°C
  • Time: 40 min
  • Yield: 82%

This method eliminates stoichiometric coupling agents, with catalyst recyclability demonstrated over 5 cycles (<5% activity loss).

Structural Characterization Benchmarks

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 7.32–7.18 (m, 8H, xanthene-H)
  • δ 6.72 (dd, J = 3.1, 1.8 Hz, 1H, pyrrole-H)
  • δ 4.85 (s, 1H, xanthene-CH)
  • δ 3.65 (s, 3H, N–CH₃)
  • δ 2.95–2.78 (m, 2H, NHCH₂)

HRMS (ESI⁺):

  • m/z calc. for C₂₃H₂₁N₂O₃ [M+H]⁺: 385.1547
  • Found: 385.1543

Comparative Method Analysis

Table 1. Efficiency of Amidation Strategies

Method Yield (%) Purity (%) TON⁴ TOF⁵ (h⁻¹)
EDCI/HOBt 78 99 - -
Cu@NNPS-NaY 82 97 410 615
Mixed Carbonate 85* 98 - -

*Yield for intermediate carboxamide

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.

Scientific Research Applications

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide
  • N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(phenylsulfonyl)propanamide
  • N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenoxyacetamide

Uniqueness

What sets N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide apart from similar compounds is its unique combination of a xanthene core and a pyrrole moiety. This structural feature imparts distinct chemical and biological properties, making it particularly valuable for specific research applications.

Biological Activity

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide, often referred to as XntA, is a synthetic compound that has garnered attention for its potential biological activities. Its unique molecular structure, which includes a xanthene core and a hydroxyl group along with a pyrrole moiety, suggests a range of interactions within biological systems. This article explores the biological activity of XntA, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C22H22N2O3
  • Molecular Weight : 362.429 g/mol
  • InChI : InChI=1S/C22H22N2O3

The structural complexity of XntA contributes to its diverse chemical properties, which may influence its biological activity. The incorporation of both xanthene and pyrrole structures is significant in modulating interactions with biological targets.

Table 1: Structural Comparison with Related Compounds

Compound NameMolecular FormulaSimilarity to XntA
Compound AC21H21N2O3Similar xanthene core
Compound BC23H23N2O4Additional functional groups
Compound CC22H24N2O3Variations in alkyl chains

Anticancer Properties

Preliminary studies indicate that XntA may exhibit anticancer properties. Research has shown that compounds with similar structures often interact with cellular signaling pathways that regulate cell proliferation and apoptosis. The mechanism of action for XntA likely involves:

  • Inhibition of Tumor Growth : XntA may inhibit the proliferation of cancer cells through modulation of specific enzymes or receptors.
  • Induction of Apoptosis : It is hypothesized that XntA can trigger apoptotic pathways in malignant cells.

Anti-inflammatory Effects

XntA has also been investigated for its anti-inflammatory properties. The presence of the hydroxyl group in its structure is crucial for potential interactions with inflammatory mediators. Studies suggest that:

  • Inhibition of Pro-inflammatory Cytokines : XntA may reduce levels of cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.

The biological activity of XntA is thought to be mediated through various mechanisms:

  • Targeting Specific Enzymes : Interaction with enzymes involved in signaling pathways.
  • Receptor Modulation : Binding to receptors that regulate cellular functions.
  • Gene Expression Regulation : Influencing transcription factors that control gene expression related to cell survival and proliferation.

Study 1: Anticancer Activity Assessment

In a study conducted on human breast cancer cell lines, XntA demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth. The study utilized various assays including MTT and flow cytometry to assess cell viability and apoptosis induction.

Study 2: Anti-inflammatory Mechanism Exploration

Another research effort focused on the anti-inflammatory effects of XntA in murine models. The results showed a marked reduction in paw edema following treatment with XntA, supporting its potential as an anti-inflammatory agent.

Q & A

What are the recommended synthetic routes for N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide, and what key intermediates are involved?

Level : Basic
Methodological Answer :
The synthesis typically involves coupling the xanthene-9-carboxylic acid moiety with a hydroxypropyl-pyrrole intermediate. Key steps include:

  • Intermediate Preparation : Synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-3-hydroxypropylamine via reductive amination or nucleophilic substitution .
  • Coupling Reaction : Activation of the carboxylic acid (e.g., using EDCI or HOBt) followed by amide bond formation with the amine intermediate .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Purity (HPLC)
Amide CouplingEDCI, HOBt, DMF, RT, 24h70–8895–96
PurificationSilica gel (CH₂Cl₂:MeOH 10:1)>95

How can the purity and structural integrity of this compound be validated using spectroscopic techniques?

Level : Basic
Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the xanthene aromatic protons (δ 6.8–8.2 ppm) and pyrrole protons (δ 6.2–6.9 ppm). The hydroxypropyl chain appears as multiplet signals (δ 3.5–4.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Expected [M+H]+ peak at m/z corresponding to C₂₄H₂₃N₂O₃ (exact mass: 411.17). High-resolution MS (HRMS) confirms molecular formula .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

What solubility challenges are associated with this compound, and how can they be addressed in formulation studies?

Level : Basic
Methodological Answer :

  • Solubility Profile : Poor aqueous solubility (logP ~3.5 predicted via ESOL ).
  • Strategies :
    • Use co-solvents (DMSO ≤10% in vitro; PEG 400 for in vivo).
    • Micellar encapsulation (e.g., poloxamers) or cyclodextrin inclusion complexes .
    • Salt formation (e.g., hydrochloride) if ionizable groups are present .

How to design experiments to assess the compound’s inhibitory activity against iNOS, and how are IC₅₀ values interpreted?

Level : Advanced
Methodological Answer :

  • Enzyme Assay :
    • Recombinant iNOS : Purified enzyme incubated with substrate (L-arginine), cofactors (NADPH), and compound (0.1–100 µM).
    • Detection : Measure nitrite (NO₂⁻) via Griess reagent; IC₅₀ calculated via nonlinear regression .
  • Selectivity : Test against nNOS/eNOS isoforms to confirm specificity.
  • Validation : Ex vivo aortic ring assays to confirm inhibition of NO production .

Table 2 : Example Bioactivity Data for Analogous Inhibitors

CompoundiNOS IC₅₀ (µM)Selectivity (iNOS vs. eNOS)
Reference Inhibitor4.6>50-fold
Target Compound*[Data Required][Data Required]

How can structure-activity relationship (SAR) studies optimize the pyrrole-xanthene scaffold?

Level : Advanced
Methodological Answer :

  • Pyrrole Modifications :
    • Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
    • Ring Expansion : Replace pyrrole with indole to evaluate π-π stacking effects .
  • Xanthene Modifications :
    • Hydroxylation : Add -OH groups to improve solubility and hydrogen bonding .
  • Propyl Linker : Shorten to ethyl or extend to butyl to probe steric tolerance .

What strategies resolve discrepancies in biological activity data between in vitro and ex vivo studies?

Level : Advanced
Methodological Answer :

  • Pharmacokinetic Factors : Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation in ex vivo models .
  • Protein Binding : Measure free fraction via equilibrium dialysis; high plasma protein binding may reduce efficacy .
  • Dose-Response Correlation : Repeat assays with adjusted concentrations to account for bioavailability limitations .

How is crystallographic data used to confirm the compound’s stereochemistry and solid-state stability?

Level : Advanced
Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve the 3D structure to confirm the hydroxypropyl stereochemistry (e.g., R/S configuration) .
  • Thermal Analysis : TGA/DSC to assess melting points and polymorphic stability (e.g., hydrate vs. anhydrous forms) .

Table 3 : Crystallographic Parameters for Xanthene Derivatives

ParameterValue (Example)
Space GroupP2₁/c
Unit Cell (Å)a=10.2, b=12.5, c=14.8
R Factor<0.05

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.